molecular formula C8H8O2 B14484329 (3aR,7aS)-3a,7a-Dihydro-2-benzofuran-1(3H)-one CAS No. 64856-61-7

(3aR,7aS)-3a,7a-Dihydro-2-benzofuran-1(3H)-one

Cat. No.: B14484329
CAS No.: 64856-61-7
M. Wt: 136.15 g/mol
InChI Key: LJZXCFXQZAVGGU-BQBZGAKWSA-N
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Description

(3aR,7aS)-3a,7a-Dihydro-2-benzofuran-1(3H)-one is a chemical compound with a unique structure that includes a benzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aS)-3a,7a-Dihydro-2-benzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of specific precursors under controlled conditions to form the desired benzofuran ring system. For example, the preparation of related compounds involves the use of thiol-Michael click chemistry, where specific thiol and alkene precursors are reacted to form the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and other advanced techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(3aR,7aS)-3a,7a-Dihydro-2-benzofuran-1(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds .

Scientific Research Applications

(3aR,7aS)-3a,7a-Dihydro-2-benzofuran-1(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3aR,7aS)-3a,7a-Dihydro-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3aR,7aS)-3a,7a-Dihydro-2-benzofuran-1(3H)-one include other benzofuran derivatives and related heterocyclic compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the benzofuran ring system. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

64856-61-7

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

(3aR,7aS)-3a,7a-dihydro-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H8O2/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4,6-7H,5H2/t6-,7-/m0/s1

InChI Key

LJZXCFXQZAVGGU-BQBZGAKWSA-N

Isomeric SMILES

C1[C@@H]2C=CC=C[C@@H]2C(=O)O1

Canonical SMILES

C1C2C=CC=CC2C(=O)O1

Origin of Product

United States

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